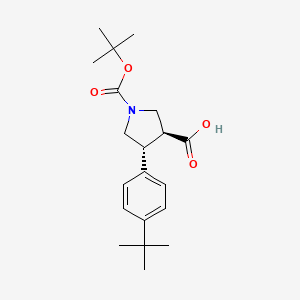
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H29NO4 and its molecular weight is 347.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H29NO4. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl group and a 4-tert-butylphenyl substituent, which contribute to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This activity is often linked to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives of pyrrolidine carboxylic acids have shown promising results against Gram-positive bacteria and drug-resistant fungi. The presence of specific substituents can enhance their antimicrobial efficacy.
Anticancer Activity
A study investigating the anticancer potential of pyrrolidine derivatives indicated that modifications in the substituents significantly affect their cytotoxicity. For instance, compounds that include a 4-tert-butylphenyl group demonstrated enhanced activity against A549 lung cancer cells, reducing cell viability significantly compared to untreated controls (p < 0.05) .
| Compound | Cell Line | Viability Reduction (%) | Significance |
|---|---|---|---|
| Control | A549 | 100 | - |
| (3S,4R) | A549 | 63.4 | p < 0.05 |
| Derivative X | A549 | 21.2 | p < 0.001 |
Antimicrobial Activity
In vitro studies have shown that certain derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating varying degrees of effectiveness depending on the structural modifications made to the base compound.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (3S,4R) | 32 | Staphylococcus aureus |
| Derivative Y | 64 | Escherichia coli |
Case Studies
- Case Study on Anticancer Efficacy : A derivative of the compound was tested in a preclinical model for lung adenocarcinoma. The results showed a significant reduction in tumor size when administered alongside conventional chemotherapy agents, highlighting its potential as an adjunct therapy .
- Antimicrobial Resistance Study : Research focused on the efficacy of pyrrolidine derivatives against multidrug-resistant bacterial strains revealed that certain modifications could restore sensitivity to antibiotics in resistant strains, suggesting a role in overcoming antimicrobial resistance .
Propiedades
IUPAC Name |
(3S,4R)-4-(4-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXNKFKDYCUBK-JKSUJKDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676449 |
Source


|
| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263281-72-6 |
Source


|
| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













